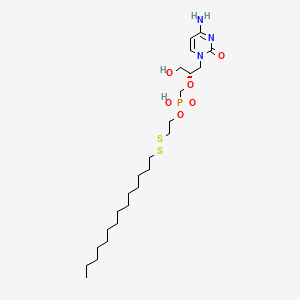
Antiviral agent 33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral Agent 33, also known as RK-33, is a broad-spectrum antiviral compound that targets DEAD-box RNA helicase DDX3X. This enzyme plays a crucial role in RNA metabolism and the antiviral response. By inhibiting DDX3X, this compound effectively limits viral replication in cells, making it a promising candidate for treating various viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nucleoside analogs, such as Antiviral Agent 33, typically involves several steps. One common method includes the fluorination of simple heteroaryl-substituted aldehyde starting materials, followed by an enantioselective aldol reaction with a dioxanone. This is then reduced and subjected to intramolecular annulative fluoride displacement to forge the nucleoside analog .
Industrial Production Methods: Industrial production of nucleoside analogs often relies on chiral pool starting materials and efficient synthetic routes. For example, the synthesis of the broad-spectrum antiviral agent remdesivir requires eight steps and a final chiral HPLC separation of diastereomers .
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral Agent 33 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Antiviral Agent 33 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analog synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication and its effects on RNA metabolism.
Industry: Utilized in the development of antiviral therapies and as a reference compound for drug discovery.
Mécanisme D'action
Antiviral Agent 33 exerts its effects by inhibiting the enzymatic activities of DEAD-box RNA helicase DDX3X. This enzyme is involved in RNA metabolism and the antiviral response. By blocking DDX3X’s catalytic activities, this compound limits viral replication in cells. The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral protein production .
Comparaison Avec Des Composés Similaires
Remdesivir: Another broad-spectrum antiviral agent that targets viral RNA polymerase.
Favipiravir: Inhibits viral RNA-dependent RNA polymerase.
Molnupiravir: Incorporates into viral RNA, causing lethal mutagenesis.
Uniqueness: Antiviral Agent 33 is unique in its mechanism of action, targeting the host cellular co-factor DDX3X rather than a viral protein. This approach helps overcome drug resistance associated with common antiviral therapies .
Propriétés
Formule moléculaire |
C24H46N3O6PS2 |
|---|---|
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[2-(tetradecyldisulfanyl)ethoxy]phosphinic acid |
InChI |
InChI=1S/C24H46N3O6PS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-35-36-18-16-33-34(30,31)21-32-22(20-28)19-27-15-14-23(25)26-24(27)29/h14-15,22,28H,2-13,16-21H2,1H3,(H,30,31)(H2,25,26,29)/t22-/m0/s1 |
Clé InChI |
UYNVBEROGNUNOP-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCSSCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O |
SMILES canonique |
CCCCCCCCCCCCCCSSCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


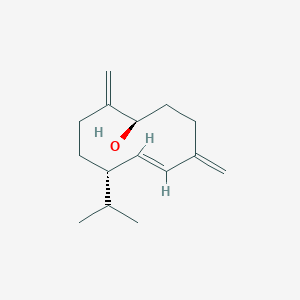
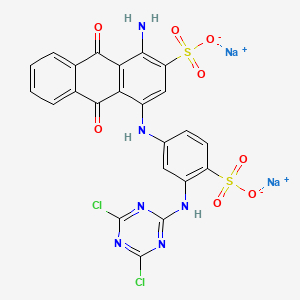
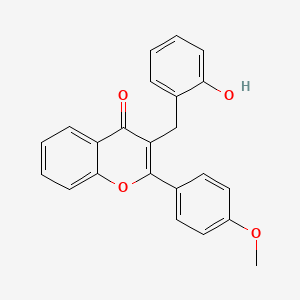
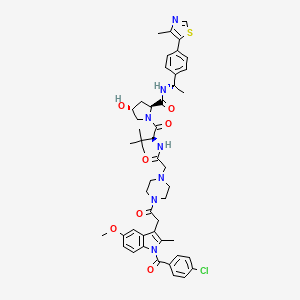

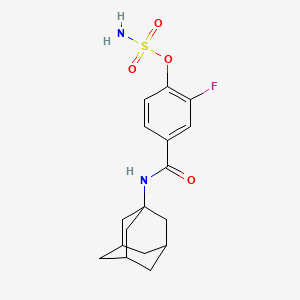
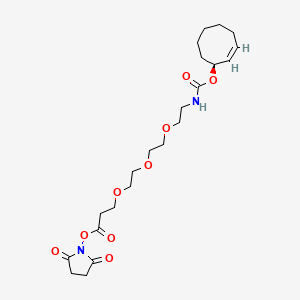
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
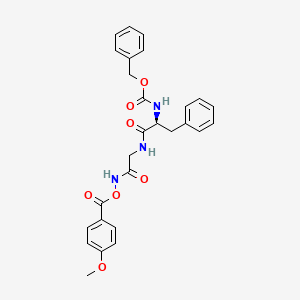
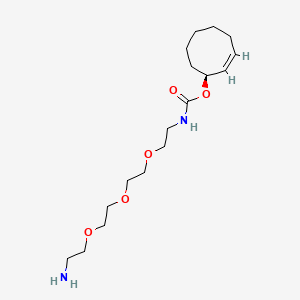
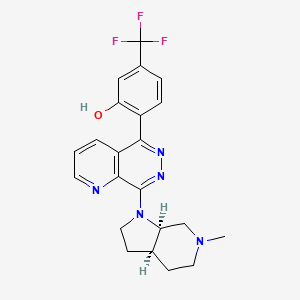
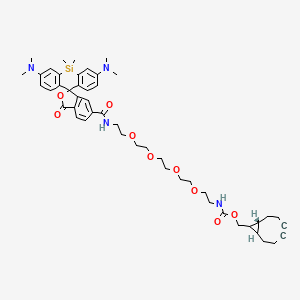
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)

